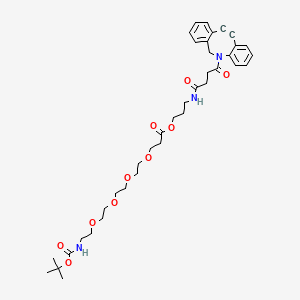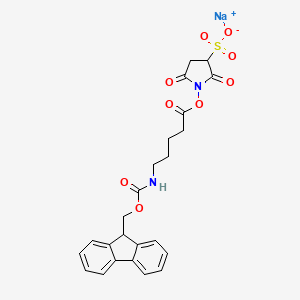
t-Boc-Aminooxy-PEG8-Ms
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
t-Boc-Aminooxy-PEG8-Ms is a polyethylene glycol (PEG)-based PROTAC linker. It is used in the synthesis of a series of PROTACs (proteolysis-targeting chimeras). The compound contains a t-Boc (tert-butoxycarbonyl) protected aminooxy group and a methanesulfonate (Ms) group. The t-Boc group protects the aminooxy functionality, which can be deprotected under mild acidic conditions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of t-Boc-Aminooxy-PEG8-Ms involves the conjugation of a t-Boc-aminooxy group with a PEG chain and a methanesulfonate group. The general synthetic route includes:
Protection of the aminooxy group: The aminooxy group is protected with a t-Boc group to prevent unwanted reactions during the synthesis.
PEGylation: The protected aminooxy group is conjugated with a PEG chain to enhance solubility and biocompatibility.
Introduction of the methanesulfonate group: The PEGylated compound is then reacted with methanesulfonyl chloride to introduce the methanesulfonate group
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk protection of the aminooxy group: Large quantities of the aminooxy group are protected with t-Boc.
PEGylation in large reactors: The protected aminooxy group is conjugated with PEG in large reactors to ensure uniformity and scalability.
Methanesulfonation: The PEGylated compound is reacted with methanesulfonyl chloride in industrial reactors to introduce the methanesulfonate group
化学反応の分析
Types of Reactions
t-Boc-Aminooxy-PEG8-Ms undergoes several types of chemical reactions:
Deprotection: The t-Boc group can be removed under mild acidic conditions to expose the aminooxy functionality.
Substitution: The methanesulfonate group can be substituted with other nucleophiles.
Conjugation: The aminooxy group can react with aldehydes and ketones to form oxime linkages
Common Reagents and Conditions
Deprotection: Mild acids such as trifluoroacetic acid (TFA) are used to remove the t-Boc group.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the methanesulfonate group.
Conjugation: Aldehydes and ketones are used to form oxime linkages with the aminooxy group
Major Products Formed
科学的研究の応用
t-Boc-Aminooxy-PEG8-Ms has a wide range of scientific research applications:
Chemistry: Used as a linker in the synthesis of PROTACs, which are used to target and degrade specific proteins.
Biology: Employed in bioconjugation experiments to link biomolecules.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and nanotechnology
作用機序
t-Boc-Aminooxy-PEG8-Ms acts as a linker in PROTACs, which are designed to target specific proteins for degradation. The aminooxy group reacts with aldehydes or ketones to form stable oxime linkages, facilitating the conjugation of the PROTAC to the target protein. The PEG chain enhances solubility and biocompatibility, while the methanesulfonate group serves as a leaving group in substitution reactions .
類似化合物との比較
Similar Compounds
t-Boc-Aminooxy-PEG8-azide: Contains an azide group instead of a methanesulfonate group.
t-Boc-Aminooxy-pentane-amine: Contains a shorter PEG chain and an amine group.
t-Boc-Aminooxy-pentane-azide: Contains a shorter PEG chain and an azide group
Uniqueness
t-Boc-Aminooxy-PEG8-Ms is unique due to its combination of a t-Boc-protected aminooxy group, a PEG chain, and a methanesulfonate group. This combination provides enhanced solubility, biocompatibility, and versatility in chemical reactions, making it a valuable tool in the synthesis of PROTACs and other bioconjugates .
特性
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H45NO13S/c1-22(2,3)36-21(24)23-34-19-17-32-15-13-30-11-9-28-7-5-27-6-8-29-10-12-31-14-16-33-18-20-35-37(4,25)26/h5-20H2,1-4H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHAZZLGDHPNCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H45NO13S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














